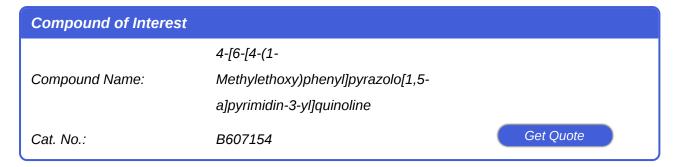


DMH1: A Technical Guide to a Selective BMP Receptor Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DMH1 (Dorsomorphin Homolog 1), a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors. This document details its mechanism of action, selectivity, and applications in research, presenting key quantitative data, experimental protocols, and visual representations of its function and related cellular pathways.

Core Concepts: Mechanism of Action and Selectivity

DMH1 is a pyrazolo[1,5-a]pyrimidine-based compound that functions as a selective ATP-competitive inhibitor of BMP type I receptors, primarily targeting Activin receptor-like kinase 2 (ALK2).[1][2] By binding to the intracellular kinase domain of these receptors, DMH1 prevents the phosphorylation and subsequent activation of downstream signaling molecules, most notably the Smad1/5/8 proteins.[3] This blockade of the canonical BMP signaling pathway makes DMH1 a valuable tool for studying the diverse roles of BMP signaling in developmental biology, disease pathology, and regenerative medicine.[4][5][6]

A key advantage of DMH1 is its high selectivity for BMP receptors over other kinases, including the closely related Transforming Growth Factor-beta (TGF-β) type I receptor ALK5, as well as



VEGFR-2, AMPK, and PDGFRβ.[1] This selectivity allows for more precise interrogation of BMP-specific signaling events with minimal off-target effects.[6][7]

Quantitative Data: Inhibitory Profile of DMH1

The inhibitory activity of DMH1 has been quantified against a panel of kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: DMH1 IC50 Values for BMP Type I Receptors

Target Receptor	IC50 (nM)
ALK1	27
ALK2	107.9 (also reported as 12.6 nM and 108 nM)[1] [8]
ALK3	<5
ALK6	47.6

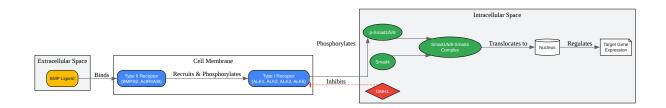
Table 2: DMH1 Selectivity Profile Against Other Kinases

Target Kinase	Inhibition
ALK5 (TGFβR1)	No significant inhibition[1]
VEGFR-2 (KDR)	No significant inhibition[1]
AMPK	No significant inhibition[1]
PDGFRβ	No significant inhibition[1]

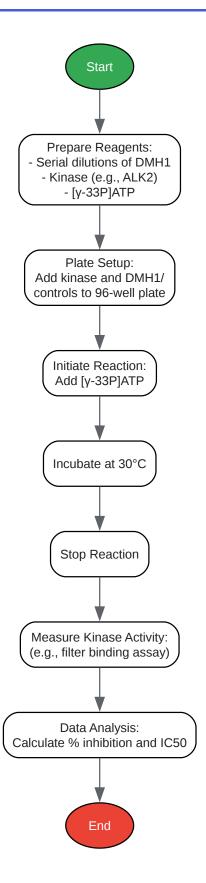
Signaling Pathways

DMH1 primarily exerts its effects by inhibiting the canonical BMP signaling pathway. The following diagram illustrates this pathway and the point of inhibition by DMH1.

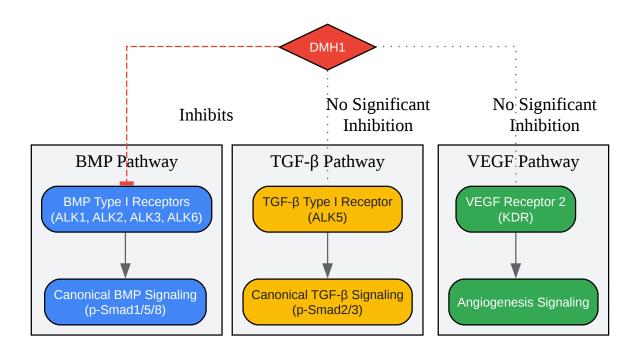












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